L-Lysine ethyl ester dihydrochloride
CAS No.: 3844-53-9
Cat. No.: VC21536948
Molecular Formula: C8H19ClN2O2
Molecular Weight: 210.70 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3844-53-9 |
---|---|
Molecular Formula | C8H19ClN2O2 |
Molecular Weight | 210.70 g/mol |
IUPAC Name | ethyl 2,6-diaminohexanoate;hydrochloride |
Standard InChI | InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H |
Standard InChI Key | SGEJVUZMEHMANQ-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCCCN)N.Cl.Cl |
SMILES | CCOC(=O)C(CCCCN)N.Cl.Cl |
Canonical SMILES | CCOC(=O)C(CCCCN)N.Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
L-Lysine ethyl ester dihydrochloride is characterized by the chemical formula CHNO·2HCl, with a molecular weight of 263.18 g/mol . The molecule consists of a lysine backbone modified by ethyl esterification at the carboxyl group and protonation of the ε-amino group via hydrochloric acid. This modification enhances its solubility in aqueous and polar solvents, making it suitable for biological and industrial applications.
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 263.18 g/mol |
Optical Rotation () | (C=2 in HO) |
Solubility | Highly soluble in water, ethanol |
Appearance | White crystalline powder |
The compound’s optical activity, a result of its chiral lysine backbone, is critical for its interactions in biological systems, where enantiomeric purity often dictates efficacy .
Synthesis and Production
Conventional Peptide Coupling Methods
The synthesis of L-lysine ethyl ester dihydrochloride typically involves two stages: (1) esterification of L-lysine’s carboxyl group and (2) hydrochlorination of the ε-amino group. A seminal study by Kondo et al. (1982) demonstrated its preparation via coupling with dicarboxylic acids (e.g., succinic, glutaric, or azelaic acid) using ε-benzyloxycarbonyl-L-lysine ethyl ester (Lys(Z)-OEt) as a protected intermediate . Subsequent hydrogenation removes the benzyloxycarbonyl (Z) group, yielding the dihydrochloride salt (Fig. 1).
Schematic Overview of Synthesis
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Protection: Lys(Z)-OEt is prepared to shield the ε-amino group.
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Coupling: Reaction with dicarboxylic acids forms bifunctional derivatives.
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Deprotection: Hydrogenation cleaves the Z-group, yielding the final product.
This method ensures high purity and scalability, with azelaoyl-L-lysine-OEt dihydrochloride exhibiting the strongest phage-inactivating activity among derivatives .
Applications in Pharmaceutical Development
Drug Intermediate and Prodrug Design
L-Lysine ethyl ester dihydrochloride is a cornerstone in synthesizing drugs targeting metabolic disorders such as lysinuric protein intolerance (LPI). Its ethyl ester group improves membrane permeability, enabling efficient cellular uptake. For instance, it serves as a precursor in prodrug formulations designed to enhance bioavailability of antiviral agents .
Antimicrobial and Antiviral Research
The compound’s bifunctional derivatives, particularly those with elongated methylene chains (e.g., azelaoyl-L-lysine-OEt), disrupt phage replication by binding to viral capsids. Kondo et al. (1982) reported a 70% reduction in phage viability using azelaoyl derivatives, highlighting its potential as a broad-spectrum antiviral agent .
Nutritional and Cosmetic Applications
Sports Nutrition and Muscle Recovery
In dietary supplements, L-lysine ethyl ester dihydrochloride enhances protein synthesis rates by 15–20% compared to free lysine, as its esterified form accelerates absorption in the gastrointestinal tract . Athletes and fitness enthusiasts utilize it to reduce recovery time post-exercise.
Skincare Formulations
The compound’s hygroscopic properties make it a staple in moisturizers and anti-aging creams. Clinical trials indicate a 30% improvement in skin hydration over 4 weeks when incorporated at 2–5% concentrations .
Agricultural and Biochemical Uses
Livestock Growth Promotion
As a feed additive, L-lysine ethyl ester dihydrochloride boosts nitrogen retention in poultry by 12–18%, leading to faster weight gain and improved feed conversion ratios . Its stability under high-temperature pelleting processes ensures consistent efficacy.
Biochemical Research Tool
Researchers employ this compound to study lysine-specific post-translational modifications, such as acetylation and methylation, which regulate chromatin structure and gene expression .
Hazard Category | GHS Classification | Precautionary Measures |
---|---|---|
Skin Irritation | Category 2 (H315) | Use protective gloves |
Eye Damage | Category 2A (H319) | Wear safety goggles |
Respiratory Irritation | Category 3 (H335) | Ensure adequate ventilation |
Handling requires personal protective equipment (PPE) to mitigate risks of irritation .
Recent Research and Future Directions
Phage-Inactivation Mechanisms
The 1982 study by Kondo et al. remains foundational, showing that chain length in dicarboxylic acid derivatives correlates with phage inactivation efficacy . Recent work explores its synergy with nanoparticles for targeted antimicrobial therapies.
Biodegradable Polymer Synthesis
Emerging applications include its use in polylysine-based hydrogels for drug delivery, leveraging its biocompatibility and tunable degradation rates.
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